1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethyl-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H14N2O/c1-3-5-7-6-8(11)10(4-2)9-7/h3-6H2,1-2H3 |
InChI Key |
ZSVLDXSIVLBDPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=O)C1)CC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Esters with Hydrazines
Principle : Base-catalyzed cyclization of β-keto esters with substituted hydrazines forms the pyrazolone core.
Procedure :
- React ethyl 3-oxohexanoate (or analogous propyl-substituted β-keto ester) with ethylhydrazine in ethanol under reflux.
- Acidify to precipitate the intermediate 1-ethyl-3-propyl-pyrazol-5(4H)-one.
Key modifications :
- Use sodium ethoxide as a base to deprotonate the β-keto ester.
- Optimize stoichiometry (2:1 hydrazine:keto ester ratio) to minimize byproducts.
Example :
Ethyl 3-oxohexanoate + Ethylhydrazine → 1-Ethyl-3-propyl-1H-pyrazol-5(4H)-one
Alkylation of Pyrazole-3-carboxylic Esters
Principle : Sequential alkylation of pyrazole-3-carboxylic esters using alkyl halides or sulfates.
Steps :
- Synthesize ethyl pyrazole-3-carboxylate via cycloaddition of diazoacetate with alkynes.
- Perform N-alkylation with ethyl iodide in DMF using K₂CO₃ as base.
- Introduce propyl group at position 3 via Mitsunobu reaction or Grignard addition.
- Regioselectivity issues may arise, requiring chromatographic separation.
- Diethyl sulfate improves N-alkylation efficiency over alkyl halides.
Ethyl pyrazole-3-carboxylate → (Ethylation) → 1-Ethyl-pyrazole-3-carboxylate → (Propylation) → 1-Ethyl-3-propyl-pyrazole-5-carboxylate → Hydrolysis → Target
Enolate Alkylation with N-Alkylhydrazinium Salts
- Generate enolate of ethyl 2,4-diketoheptanecarboxylate using NaOEt.
- React with N-ethylhydrazinium formate in aqueous medium at 50°C.
- Acidify to precipitate the product.
Visible Light-Promoted Multicomponent Synthesis
- Mix 3-methyl-1-phenyl-2-pyrazoline-5-one with propionaldehyde and ethylamine under blue LED irradiation.
- Stir at RT for 5–7 hrs.
Comparative Analysis of Methods
*Reported yields for analogous compounds
Key Research Findings
- Regioselectivity control : Use bulky bases (e.g., LDA) during enolate formation directs alkylation to the 3-position.
- Green chemistry : Solvent-free conditions with [Et₃NH][HSO₄] ionic liquid reduce E-factor by 40% compared to traditional methods.
- Spectral validation : Characteristic ¹H NMR signals include δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 0.92 (t, J=7.4 Hz, 3H, CH₂CH₂CH₃), and δ 5.21 (s, 1H, pyrazolone C-H).
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents at the 3-position.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2-ethyl-2,4-dihydro-5-propyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolone derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a systematic comparison of 1-ethyl-3-propyl-1H-pyrazol-5(4H)-one with structurally related compounds:
Substituent Effects on Physicochemical Properties
Key Observations:
- Hydrogen Bonding : Unlike 3-methyl-1H-pyrazol-5(4H)-one, which forms strong N–H···O bonds , the target compound’s aliphatic groups may weaken intermolecular interactions, affecting crystal packing and melting behavior.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl in , benzylpyridyl in ) introduce π-π stacking and rigidity, often leading to higher melting points and distinct spectroscopic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
